molecular formula C16H23NO4S B2971502 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1797692-07-9

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2971502
CAS RN: 1797692-07-9
M. Wt: 325.42
InChI Key: WGEMQXZNYIYXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as SIBAZONE, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing azetidinones, which have shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. This compound may also inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have antinociceptive effects, which may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is its high purity and good yields, which make it a suitable compound for various scientific research studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone. One of the most important directions is the investigation of its potential therapeutic applications in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated, which may lead to the development of more potent and selective anti-inflammatory agents. Finally, the synthesis of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxybenzaldehyde with isobutylsulfonylazetidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its use as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)15-9-17(10-15)16(18)8-13-4-6-14(21-3)7-5-13/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMQXZNYIYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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